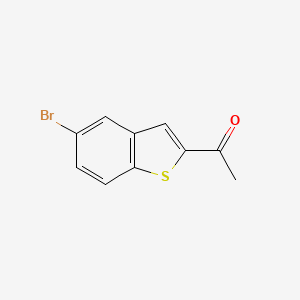
2-Acetyl-5-bromobenzo(b)thiophene
Descripción general
Descripción
2-Acetyl-5-bromobenzo(b)thiophene is a useful research compound. Its molecular formula is C10H7BrOS and its molecular weight is 255.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Complex Organic Molecules
One of the primary applications of 2-Acetyl-5-bromobenzo(b)thiophene is as a precursor in the synthesis of more complex organic compounds. It has been utilized in the preparation of:
- Bithiophene derivatives : These compounds are important in organic electronics and photovoltaic applications due to their semiconducting properties .
- Bis-imidazo[1,2-a]pyridine derivatives : These derivatives have shown promising biological activities, including antimicrobial and anticancer properties .
Medicinal Chemistry
Research has indicated that this compound and its derivatives exhibit various biological activities:
- Anticancer Activity : Compounds derived from this thiophene have been studied for their potential as tubulin inhibitors, which are crucial in cancer treatment due to their role in disrupting cell division .
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics .
Materials Science
The compound's unique structure allows it to be used in the development of advanced materials:
- Organic Photovoltaics : The electronic properties of bithiophene derivatives make them suitable for use in organic solar cells, where they can enhance light absorption and charge transport .
- Conductive Polymers : The incorporation of thiophene units into polymer matrices can lead to materials with improved electrical conductivity, useful for electronic devices .
Analytical Chemistry
This compound can also serve as a standard or reagent in various analytical techniques:
- Spectroscopic Studies : It is used as a reference compound in NMR and mass spectrometry studies due to its well-characterized spectral properties .
- Chemical Sensors : The compound has been explored as a component in chemosensors for detecting heavy metals like lead, showcasing its versatility beyond traditional applications .
Case Study 1: Synthesis of Bithiophene Derivatives
A study detailed the synthesis of bithiophene derivatives using this compound as a starting material. The reaction conditions were optimized to achieve high yields, demonstrating the compound's utility in producing valuable intermediates for organic electronics.
Case Study 2: Anticancer Screening
In another investigation, derivatives of this compound were screened for anticancer activity against various tumor cell lines. The results indicated that certain modifications significantly enhanced their efficacy as tubulin inhibitors, highlighting their potential for drug development.
Propiedades
Número CAS |
1423-64-9 |
|---|---|
Fórmula molecular |
C10H7BrOS |
Peso molecular |
255.13 g/mol |
Nombre IUPAC |
1-(5-bromo-1-benzothiophen-2-yl)ethanone |
InChI |
InChI=1S/C10H7BrOS/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3 |
Clave InChI |
UAFOHXXTHOBOHP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(S1)C=CC(=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













